molecular formula C5H9NO2 B8285105 3,4-Dimethyl-1,3-oxazolidin-2-one

3,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No. B8285105
M. Wt: 115.13 g/mol
InChI Key: HSKFWUNQSAWFDR-UHFFFAOYSA-N
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Patent
US07186844B2

Procedure details

1.10 g of 1,2-dichloropropane and 7.18 g of a 40% methylamine aqueous solution were charged in a 20 ml pressure vessel made of SUS316 and 2.11 g of a carbon dioxide gas was absorbed under a pressure of about 0.5 MPa, followed by heating at 160° C. for 4 hours. As a result, 3,4-dimethyl-1,3-oxazolidin-2-one and 3,5-dimethyl-1,3-oxazolidin-2-one were obtained in a total yield of 64% and 1,3,4-trimethylimidazolidin-2-one was obtained in a 23% yield.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3](Cl)[CH3:4].[CH3:6][NH2:7].[C:8](=[O:10])=[O:9]>>[CH3:6][N:7]1[CH:3]([CH3:4])[CH2:2][O:9][C:8]1=[O:10].[CH3:6][N:7]1[CH2:2][CH:3]([CH3:4])[O:9][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClCC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed under a pressure of about 0.5 MPa

Outcomes

Product
Name
Type
product
Smiles
CN1C(OCC1C)=O
Name
Type
product
Smiles
CN1C(OC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186844B2

Procedure details

1.10 g of 1,2-dichloropropane and 7.18 g of a 40% methylamine aqueous solution were charged in a 20 ml pressure vessel made of SUS316 and 2.11 g of a carbon dioxide gas was absorbed under a pressure of about 0.5 MPa, followed by heating at 160° C. for 4 hours. As a result, 3,4-dimethyl-1,3-oxazolidin-2-one and 3,5-dimethyl-1,3-oxazolidin-2-one were obtained in a total yield of 64% and 1,3,4-trimethylimidazolidin-2-one was obtained in a 23% yield.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3](Cl)[CH3:4].[CH3:6][NH2:7].[C:8](=[O:10])=[O:9]>>[CH3:6][N:7]1[CH:3]([CH3:4])[CH2:2][O:9][C:8]1=[O:10].[CH3:6][N:7]1[CH2:2][CH:3]([CH3:4])[O:9][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClCC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed under a pressure of about 0.5 MPa

Outcomes

Product
Name
Type
product
Smiles
CN1C(OCC1C)=O
Name
Type
product
Smiles
CN1C(OC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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